

Spectroscopic data (NMR, IR, Mass Spec) for N-(2-Sulfanylpropyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(2-Sulfanylpropyl)glycine

Cat. No.: B15427761

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A comprehensive analysis of **N-(2-Sulfanylpropyl)glycine**, a molecule of interest in pharmaceutical and biochemical research, requires a detailed understanding of its structural and spectroscopic properties. While specific experimental data for this exact compound is not readily available in public literature, this technical guide provides a detailed overview of the expected spectroscopic characteristics (NMR, IR, and Mass Spectrometry), along with a plausible synthetic protocol and analytical workflow, based on established data for structurally related N-substituted glycine derivatives.

Predicted Spectroscopic Data

The spectroscopic data presented below are predicted based on the analysis of functional groups present in **N-(2-Sulfanylpropyl)glycine** and comparison with data from similar N-alkylated glycine and thiol-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for each proton environment in the molecule.



Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Н-а	1.3 - 1.5	Doublet	~7
H-b	2.5 - 2.8	Multiplet	-
Н-с	2.9 - 3.2	Multiplet	-
H-d	3.3 - 3.6	Singlet	-
SH	1.5 - 2.5	Triplet	~8
NH	2.0 - 3.0	Broad Singlet	-
OH (acid)	10.0 - 12.0	Broad Singlet	-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon atoms.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1	20 - 25
C-2	35 - 40
C-3	50 - 55
C-4	55 - 60
C-5	170 - 175

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.



Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
N-H (Secondary Amine)	Stretching	3350 - 3250
C-H (sp³)	Stretching	2980 - 2850
C=O (Carboxylic Acid)	Stretching	1720 - 1700
S-H (Thiol)	Stretching	2600 - 2550 (weak)
C-N	Stretching	1250 - 1020

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Ion	Predicted m/z	Description
[M+H]+	164.06	Molecular ion (protonated)
[M+Na]+	186.04	Sodium adduct
[M-H] ⁻	162.04	Molecular ion (deprotonated)
Fragments	Varies	Fragmentation of the alkyl chain and loss of functional groups (e.g., COOH, SH)

Experimental Protocols

The synthesis and analysis of **N-(2-Sulfanylpropyl)glycine** can be achieved through established chemical methods.

Synthesis of N-(2-Sulfanylpropyl)glycine

A plausible synthetic route involves the nucleophilic substitution reaction of glycine with a suitable propylthiol precursor.



Materials:

- Glycine
- · 2-Bromopropyl thiol or a protected equivalent
- A suitable base (e.g., Sodium Bicarbonate, Triethylamine)
- Solvent (e.g., Ethanol, Water)
- Hydrochloric acid (for workup)

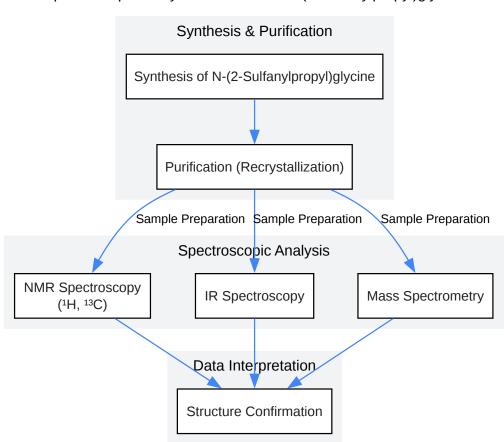
Procedure:

- Dissolve glycine and the base in the chosen solvent.
- Add 2-bromopropyl thiol dropwise to the solution at room temperature.
- Stir the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, remove the solvent under reduced pressure.
- Acidify the residue with hydrochloric acid to precipitate the product.
- Filter the crude product and wash with cold water.
- Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-Sulfanylpropyl)glycine.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for the spectroscopic characterization of the synthesized compound.





Spectroscopic Analysis Workflow for N-(2-Sulfanylpropyl)glycine

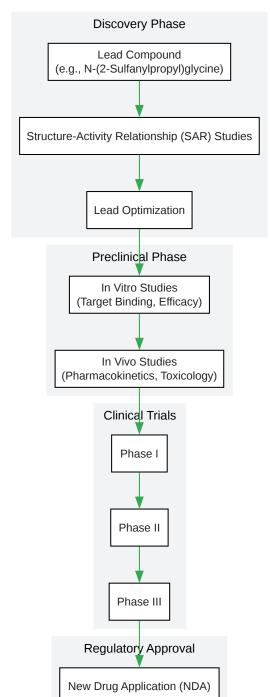
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Logical Relationships in Drug Development

N-substituted glycine derivatives, also known as peptoids, are of significant interest in drug development due to their proteolytic resistance and potential for diverse side-chain incorporation. The logical pathway from a lead compound like **N-(2-Sulfanylpropyl)glycine** to a potential drug candidate is illustrated below.





Drug Development Pathway for N-Substituted Glycine Derivatives

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Caption: Logical progression from a lead compound to regulatory submission.







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com